N-(propan-2-yl)quinolin-3-amine
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Overview
Description
N-(propan-2-yl)quinolin-3-amine, also known as N-isopropyl-3-quinolinamine, is a chemical compound with the molecular formula C12H14N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Mechanism of Action
Target of Action
N-(propan-2-yl)quinolin-3-amine is a compound that has been studied for its potential therapeutic applications. It has been found to have activity against non-small cell lung cancer cell line, A549 . The primary targets of this compound are likely to be proteins in the PI3K/AKT/mTOR pathway , which plays a crucial role in cell proliferation and survival.
Mode of Action
The compound interacts with its targets by binding to them, which can lead to changes in their functionMolecular docking studies have shown that this compound has a lower binding energy with the proteins in the pi3k/akt/mtor pathway , suggesting a strong interaction.
Biochemical Pathways
The PI3K/AKT/mTOR pathway is a key signaling pathway that plays a role in multiple cellular processes, including cell growth, proliferation, and survival. By interacting with proteins in this pathway, this compound could potentially affect these processes, leading to downstream effects such as inhibition of cell proliferation .
Pharmacokinetics
It is predicted to satisfy the adme profile , suggesting that it has suitable properties for bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interaction with the PI3K/AKT/mTOR pathway. By binding to proteins in this pathway, the compound could potentially inhibit cell proliferation, which could be beneficial in the treatment of conditions like cancer .
Biochemical Analysis
Biochemical Properties
Quinoline derivatives, including N-(propan-2-yl)quinolin-3-amine, are known to interact with various enzymes, proteins, and other biomolecules . Specific interactions of this compound with enzymes or proteins have not been reported in the literature.
Cellular Effects
While specific cellular effects of this compound are not documented, quinoline derivatives have been reported to exhibit a broad range of biological activities, including antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, and hypoglycemic activities .
Molecular Mechanism
One of the compounds, 2-chloro-8-methyl-N-(quinolin-5-yl)quinolin-4-amine, has been found to be active with an inhibition concentration value of (IC50) 29.4 μM . The molecular docking studies with the predominant PI3K/AKT/mTOR pathway proteins also revealed the lesser binding energy with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(propan-2-yl)quinolin-3-amine typically involves the reaction of 3-bromoquinoline with isopropylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction mixture is then purified using standard techniques like column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(propan-2-yl)quinolin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxide derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(propan-2-yl)quinolin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Comparison with Similar Compounds
Similar Compounds
N-(2-arylethyl)quinolin-3-amines: These compounds have similar structures but different substituents on the quinoline ring, leading to variations in their biological activities.
Quinolinyl-pyrazoles: These compounds combine the quinoline scaffold with a pyrazole ring, offering unique pharmacological properties.
Uniqueness
N-(propan-2-yl)quinolin-3-amine is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
IUPAC Name |
N-propan-2-ylquinolin-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)14-11-7-10-5-3-4-6-12(10)13-8-11/h3-9,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVIQJPNURFLZSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=C2N=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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